3'-Methoxycoumestrol
Overview
Description
3’-Methoxycoumestrol is a natural product found in Derris cuneifolia and Medicago sativa . It belongs to the chemical family of coumarins . The molecular formula of 3’-Methoxycoumestrol is C16H10O6 and it has a molecular weight of 298.25 .
Molecular Structure Analysis
The IUPAC name of 3’-Methoxycoumestrol is 3,9-dihydroxy-8-methoxy- 1benzofuro [3,2-c]chromen-6-one . The InChI key is MQORJFLPGOCLDS-UHFFFAOYSA-N . The structure can be represented by the SMILES string: COC1=C (C=C2C (=C1)C3=C (O2)C4=C (C=C (C=C4)O)OC3=O) .Physical and Chemical Properties Analysis
3’-Methoxycoumestrol appears as yellow or brown crystals . It is soluble in DMSO and Methanol . It has a boiling point of 426.6±24.0°C at 760 mmHg and a melting point of 329 - 329.5 °C . The density of 3’-Methoxycoumestrol is 1.558±0.06 g/cm3 .Scientific Research Applications
Antioxidant and Cancer Chemoprevention Properties
3'-Methoxycoumestrol, a polyphenol, exhibits promising therapeutic applications as a phytoestrogen, antioxidant, and potential cancer chemoprevention agent. Its interaction with bovine serum albumin protein (BSA) has been studied, revealing significant preservation of its antioxidant properties. This interaction is stronger than with other phytoestrogens, suggesting coumestrol's potential in therapeutic applications and as a component in albumin nanoparticles (Montero et al., 2019).
Enzyme Inhibition and Antioxidant Activity
Coumestrol has been evaluated for its effects on enzymes associated with diseases like Alzheimer’s, glaucoma, and diabetes. It shows inhibitory effects against enzymes like acetylcholinesterase and α-glycosidase. Additionally, its antioxidant activity has been confirmed through various assays, comparing favorably to reference antioxidants like butylated hydroxyanisole and Trolox (Durmaz et al., 2022).
Phytoestrogen Properties and Interaction with Plants
The phytoestrogenic properties of coumestrol, specifically this compound, have been noted in various studies. For instance, its presence in annual Medicago species and its response to fungal pathogens indicate its potential influence on the estrogenic activity of medic pastures (Francis & Millington, 1971). Additionally, the chemical constituents of Mucuna birdwoodiana stem barks, including this compound, suggest its significance in plant biology and potential therapeutic applications (Gong et al., 2010).
Impact on Human and Animal Health
Studies have explored the estrogenic activity of coumestrol and related compounds, including this compound. These compounds have been shown to influence estrogenic activity, with modifications to their chemical structure affecting their biological activity (Bickoff et al., 1960). Moreover, the presence of coumestrol in the plasma of mares after ingestion of phytoestrogen-rich plants indicates its impact on reproductive health in animals (Ferreira-Dias et al., 2013).
Future Directions
Future research could focus on further understanding the synthesis of 3’-Methoxycoumestrol, its specific chemical reactions, and its mechanism of action. More studies are also needed to explore its safety and hazards, especially its impact on reproductive health . Additionally, its presence in various plants and its effects on livestock health could be areas of interest .
Properties
IUPAC Name |
3,9-dihydroxy-8-methoxy-[1]benzofuro[3,2-c]chromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O6/c1-20-13-5-9-12(6-10(13)18)21-15-8-3-2-7(17)4-11(8)22-16(19)14(9)15/h2-6,17-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQORJFLPGOCLDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(O2)C4=C(C=C(C=C4)O)OC3=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928204 | |
Record name | 3,9-Dihydroxy-8-methoxy-6H-[1]benzofuro[3,2-c][1]benzopyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90928204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,8-Dihydroxy-9-methoxycoumestan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030562 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13360-66-2 | |
Record name | 3'-Methoxycoumestrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013360662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,9-Dihydroxy-8-methoxy-6H-[1]benzofuro[3,2-c][1]benzopyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90928204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
329 - 329.5 °C | |
Record name | 3,8-Dihydroxy-9-methoxycoumestan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030562 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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